molecular formula C22H30O2 B12073418 17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Katalognummer: B12073418
Molekulargewicht: 326.5 g/mol
InChI-Schlüssel: VFNRBPBEOXXVPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with significant biological and chemical properties. It is a corticosteroid hormone, which means it plays a role in regulating various physiological processes in the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically require specific catalysts and reagents to ensure the correct stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques, utilizing advanced equipment and stringent quality control measures to ensure purity and consistency. The process may include steps such as hydrogenation, oxidation, and acetylation under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions

17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce hydrocarbons .

Wissenschaftliche Forschungsanwendungen

17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: It is studied for its role in cellular processes and hormone regulation.

    Medicine: It has potential therapeutic applications due to its corticosteroid properties.

    Industry: It is used in the synthesis of other complex organic compounds.

Wirkmechanismus

The mechanism of action of 17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves binding to specific receptors in the body, leading to changes in gene expression and protein synthesis. This compound interacts with molecular targets such as glucocorticoid receptors, influencing pathways involved in inflammation, immune response, and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one apart from similar compounds is its specific functional groups and stereochemistry, which confer unique biological activities and chemical reactivity .

Eigenschaften

Molekularformel

C22H30O2

Molekulargewicht

326.5 g/mol

IUPAC-Name

17-acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O2/c1-4-22-12-9-16(24)13-15(22)5-6-17-19-8-7-18(14(2)23)21(19,3)11-10-20(17)22/h4,13,17-20H,1,5-12H2,2-3H3

InChI-Schlüssel

VFNRBPBEOXXVPX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.